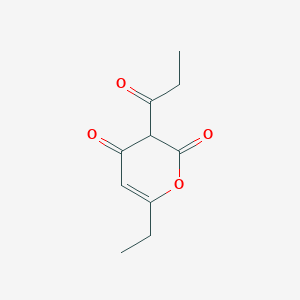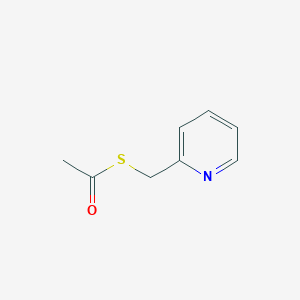![molecular formula C20H11NO2 B3262177 6-Nitrobenzo[A]pyrene-D11 CAS No. 352431-12-0](/img/structure/B3262177.png)
6-Nitrobenzo[A]pyrene-D11
Overview
Description
6-Nitrobenzo[A]pyrene-D11 is a deuterium-labeled derivative of 6-Nitrobenzo[A]pyrene, a polycyclic aromatic hydrocarbon. This compound is often used in scientific research due to its unique properties, including its stability and ability to be tracked in various chemical and biological processes. The molecular formula of this compound is C20D11NO2, and it has a molecular weight of 308.37.
Preparation Methods
The synthesis of 6-Nitrobenzo[A]pyrene-D11 typically involves the nitration of benzo[A]pyrene followed by deuterium labeling. The nitration process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The deuterium labeling is achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. Industrial production methods for this compound involve large-scale nitration and deuterium exchange processes, ensuring high purity and yield.
Chemical Reactions Analysis
6-Nitrobenzo[A]pyrene-D11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce amines.
Scientific Research Applications
6-Nitrobenzo[A]pyrene-D11 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking in various studies. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of polycyclic aromatic hydrocarbons.
Biology: Employed in metabolic studies to trace the pathways and transformations of polycyclic aromatic hydrocarbons in living organisms.
Medicine: Utilized in toxicology studies to understand the effects of polycyclic aromatic hydrocarbons on human health.
Industry: Applied in environmental monitoring to detect and quantify the presence of polycyclic aromatic hydrocarbons in soil, water, and air samples
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[A]pyrene-D11 involves its metabolic activation to form reactive intermediates. These intermediates can bind to cellular nucleophiles such as DNA, RNA, and proteins, leading to various biological effects. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which is responsible for the metabolic activation of many polycyclic aromatic hydrocarbons .
Comparison with Similar Compounds
6-Nitrobenzo[A]pyrene-D11 is similar to other nitro-substituted polycyclic aromatic hydrocarbons, such as 1-Nitropyrene and 6-Nitrochrysene. it is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in scientific studies. Other similar compounds include:
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity.
Properties
IUPAC Name |
1,2,3,4,6,7,8,9,10,11,12-undecadeuterio-5-nitrobenzo[a]pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO2/c22-21(23)18-11-14-6-3-5-12-8-9-16-15-7-2-1-4-13(15)10-17(18)20(16)19(12)14/h1-11H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCWZYOGNPJKLV-LFFOKYCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=CC5=CC=CC(=C54)C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C3=C4C(=C(C2=C1[2H])[2H])C(=C(C5=C(C(=C(C(=C54)C(=C3[2H])[2H])[2H])[2H])[2H])[2H])[N+](=O)[O-])[2H])[2H] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






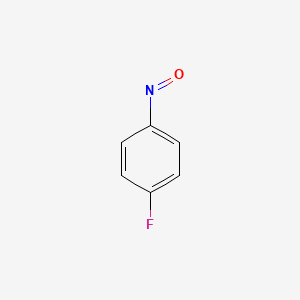
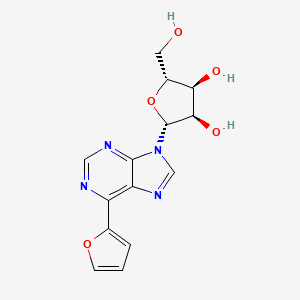
![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)
![N-[1-(2-aminonaphthalen-1-yl)naphthalen-2-yl]acetamide](/img/structure/B3262147.png)
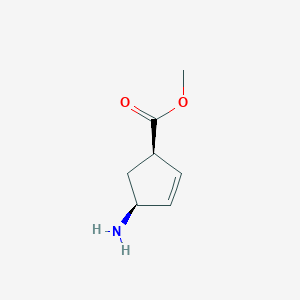
![[2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B3262167.png)
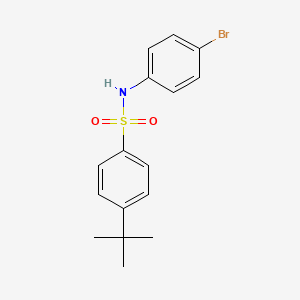
![7-Hydroxy-6-(4-methoxybenzyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B3262174.png)
